molecular formula C19H23N5 B2690775 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170361-99-5

1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2690775
CAS No.: 1170361-99-5
M. Wt: 321.428
InChI Key: PGPKBIMCOMABAW-UHFFFAOYSA-N
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Description

1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

  • Electrochemical, Thermodynamic, and Quantum Chemical Studies : Benzimidazole derivatives, including those similar in structure to the compound , have been studied for their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies involve weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and quantum chemical calculations. Such inhibitors have shown high efficiency, which increases with the concentration of inhibitors but decreases with temperature increase. Mixed-type inhibition nature and the surface analysis through SEM and AFM techniques confirm their protective action (Yadav et al., 2016).

Antimycobacterial Activity

  • Design, Synthesis, and Activity of Novel Derivatives : Imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the query compound, have been synthesized and evaluated for their activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. Compounds with certain linkers and substituents have shown considerable activity, highlighting the potential of these derivatives in antimycobacterial therapy (Lv et al., 2017).

Anticancer Activity

  • Synthesis and Evaluation of Piperazine-2,6-dione Derivatives : Derivatives involving piperazine and related structures have been synthesized and evaluated for anticancer activity. These studies involved the condensation of various amines with iminodiacetic acid, leading to compounds that exhibit good anticancer activity against a range of cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Anti-Inflammatory Agents

  • Synthesis and Biological Evaluation of Piperazine Derivatives : Studies on synthesized benzimidazole and piperazine derivatives have demonstrated significant anti-inflammatory activity, suggesting the potential of these compounds as therapeutic agents for inflammation-related disorders. The evaluation involved both in vitro and in vivo models, highlighting compounds with potent activity (Patel et al., 2019).

Properties

IUPAC Name

1-methyl-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-22-18-8-3-2-7-17(18)21-19(22)15-24-12-10-23(11-13-24)14-16-6-4-5-9-20-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKBIMCOMABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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